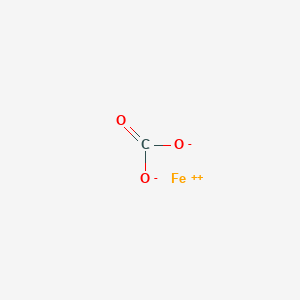

碳酸亚铁

描述

Synthesis Analysis

Ferrous carbonate can be synthesized through various methods, including the direct thermal decomposition of ferrous carbonate precipitates. The process involves precipitating ferrous carbonate from the reaction of ferrous sulfate and sodium carbonate in an aqueous medium, followed by calcination at different rates up to 500°C. The resulting iron oxides display magnetic properties, with gamma ferric oxide being a major phase. The synthesis route impacts the magnetic properties of the oxides, with factors such as wet precipitates, heating rate, and residence time in the furnace influencing the coercivity and saturation magnetization of the gamma ferric oxides (Narasimhan, Prabhakar, Manohar, & Gnanam, 2002).

Molecular Structure Analysis

The molecular structure of ferrous carbonate has been elucidated through studies focusing on related compounds and their reactions. For example, research on carbonate-containing green rusts, which are related to ferrous carbonate through oxidation processes, provides insights into the structural characteristics of iron-carbonate compounds. These studies reveal hexagonal cell lattice parameters and the presence of specific phases indicative of the complex iron-carbonate interactions (Drissi, Refait, Abdelmoula, & Génin, 1995).

Chemical Reactions and Properties

Ferrous carbonate undergoes various chemical reactions, particularly oxidation and reduction processes. The oxidation of ferrous carbonate in the presence of carbonate ions leads to the formation of carbonate green rust one, which can further oxidize into α-FeOOH goethite. These reactions are influenced by factors such as pH and the presence of other ions in solution. The transformation of ferrous carbonate involves both solid-state and solution-mediated pathways, highlighting its reactive nature and the formation of different iron oxide phases (Drissi et al., 1994).

科学研究应用

地球化学研究

碳酸亚铁在地球化学过程中起着重要作用。 它参与了还原环境中菱铁矿的形成和稳定,这对沉积环境中的铁和碳循环至关重要 . 了解这些过程有助于重建过去的氣候条件并预测未来的地质变化。

催化与燃料生产

创新研究表明,碳酸亚铁可以用作将CO₂转化为液体燃料的催化剂 . 该过程包括在温和条件下将FeCO₃中的碳酸根离子和H₂催化转化为高碳氢化合物,为燃料生产提供了一种可持续的方法。

环境科学

碳酸亚铁会影响碱性介质中铁氧化物的转化,这对铁和碳的生物地球化学循环具有重要意义 . 尤其是在大气CO₂浓度增加及其对自然和工程环境的影响背景下,这一点尤其重要。

农业

在农业领域,碳酸亚铁作为动物饲料添加剂的安全性有效性正在评估中。 它对确保牲畜的正常生长发育至关重要,因为它可以提供其日粮中所需的铁含量 .

材料科学

碳酸亚铁的材料特性使其在生产铁氧体方面具有价值,铁氧体用于电子和陶瓷 . 它的热分解是铁提取的基础,这在材料科学研究中至关重要。

医疗应用

在医学上,碳酸亚铁用于治疗缺铁性贫血。 它的生物利用度和提高血红蛋白水平的有效性是目前研究的课题,使其成为医学研究中的重要化合物 .

工业过程

在工业上,碳酸亚铁被用作铁的来源,特别是在钢铁工业中。 它还在暴露于CO₂溶液中的钢表面形成保护性的“碳酸铁”垢,这正在被研究用于防腐蚀 .

能源生产

碳酸亚铁在能源生产中的应用研究正在探索其从CO₂和H₂中生成高碳氢化合物的潜力。 这可能导致更环保的能源载体,并有助于减少温室气体排放 .

作用机制

Target of Action

Ferrous carbonate, also known as iron (II) carbonate, is a chemical compound with the formula FeCO3 . It primarily targets the body’s iron metabolism, specifically the formation of erythrocytes, also known as red blood cells . Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous carbonate interacts with its targets by supplying iron, which is necessary for the production of hemoglobin . When ingested, ferrous carbonate dissociates into iron (II) cations (Fe2+) and carbonate anions (CO3^2−) in the body . The iron (II) ions are then absorbed and utilized by the body to produce hemoglobin .

Biochemical Pathways

The primary biochemical pathway affected by ferrous carbonate is the heme synthesis pathway, which produces hemoglobin . Iron is a critical component of hemoglobin, and the supply of iron from ferrous carbonate helps ensure the efficient production of this oxygen-carrying protein .

Pharmacokinetics

The pharmacokinetics of ferrous carbonate, like other iron supplements, involves absorption, distribution, metabolism, and excretion (ADME). Generally, iron supplements are better absorbed when taken on an empty stomach . . Once absorbed, the iron is distributed throughout the body and utilized where needed, particularly in the production of red blood cells .

Result of Action

The primary molecular effect of ferrous carbonate’s action is the increased production of hemoglobin, leading to the alleviation of conditions like iron deficiency anemia . On a cellular level, the increased availability of iron can enhance the production and function of red blood cells, improving oxygen transport throughout the body .

Action Environment

The action, efficacy, and stability of ferrous carbonate can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of ferrous carbonate . A high initial pH value is beneficial to the reduction process, and removal efficiency was increased when pH was increased from 4 to 9 . Additionally, the presence of other substances in the stomach, such as certain foods or medications, can also impact the absorption of iron .

安全和危害

未来方向

A systematic literature review on a biocementation pathway, which uses the carbonic anhydrase (CA) activity of microorganisms that sequester CO2 to produce biocement, aims at the future development of this technique for civil and (geo-)environmental engineering applications towards CO2-neutral or negative processes .

属性

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS RN |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

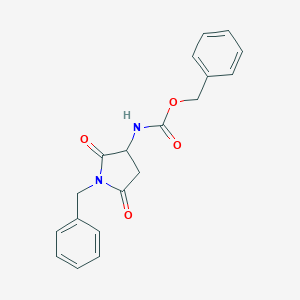

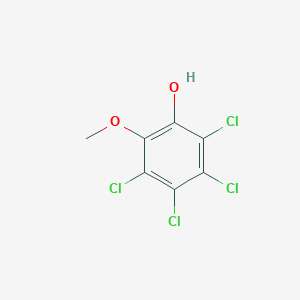

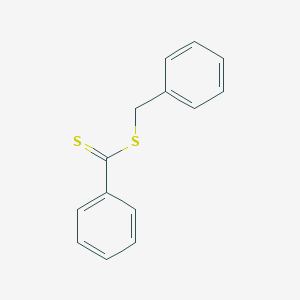

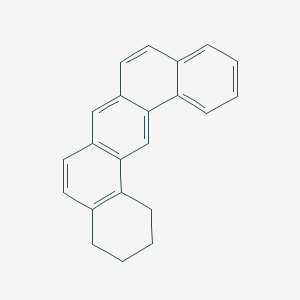

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

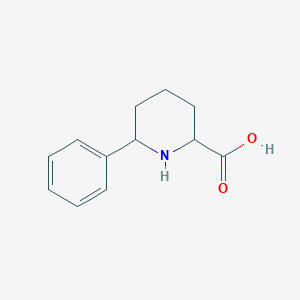

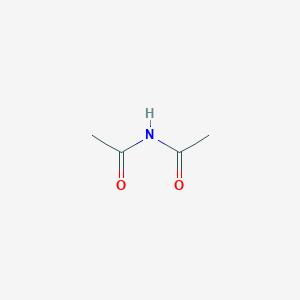

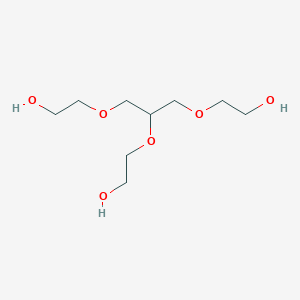

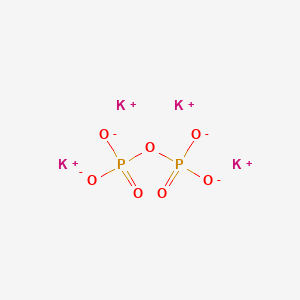

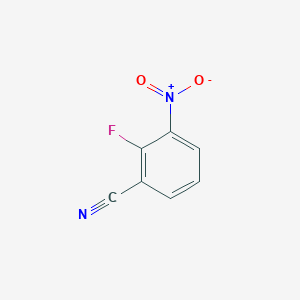

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Ferrous carbonate in a clinical setting?

A1: Ferrous carbonate is primarily used as an iron supplement to treat iron-deficiency anemia. [, , ] It serves as a source of iron that can be absorbed by the body to replenish depleted iron stores and support the production of hemoglobin.

Q2: Are there specific gastrointestinal conditions that might make Ferrous carbonate a less suitable iron supplement?

A3: Yes, individuals with achlorhydria, a condition characterized by the absence of hydrochloric acid in the stomach, should avoid using Ferrous carbonate as an iron supplement. [] This is because Ferrous carbonate requires an acidic environment for optimal dissolution and absorption, and its effectiveness is significantly reduced in the absence of sufficient stomach acid.

Q3: How does the co-administration of antacids impact the absorption of Ferrous carbonate?

A4: Concurrent administration of antacids with Ferrous carbonate tablets significantly reduces the absorption of iron from the medication. [] Antacids elevate the pH in the stomach, hindering the dissolution of Ferrous carbonate, which exhibits limited solubility at neutral pH levels.

Q4: What is the chemical formula and molecular weight of Ferrous carbonate?

A5: The molecular formula of Ferrous carbonate is FeCO3. Its molecular weight is 115.854 g/mol. [, ]

Q5: How is Ferrous carbonate used in the production of potassium sulfate?

A6: Ferrous carbonate serves as an intermediate in the production of potassium sulfate from ferrous sulfate. [] Reacting ferrous sulfate with ammonium hydrocarbonate yields Ferrous carbonate crystals and ammonium sulfate solution. Subsequently, reacting the ammonium sulfate with potassium chloride produces potassium sulfate.

Q6: What role does Ferrous carbonate play in the synthesis of iron oxide red?

A7: Ferrous carbonate is a key precursor in the synthesis of iron oxide red. [, ] Air oxidation of Ferrous carbonate, facilitated by feeding air into the compound, leads to the formation of iron oxide red. This process showcases efficient utilization of raw materials and offers economic benefits.

Q7: Can Ferrous carbonate be used to synthesize other iron oxide phases?

A8: Yes, controlled air oxidation of an aqueous suspension of Ferrous carbonate under specific conditions (alkali molar ratio of 2, temperatures of 40 to 55°C) can produce spindle-shaped goethite (α-FeOOH) fine particles. [] These particles serve as a starting material for synthesizing maghemite (γ-Fe2O3).

Q8: What is the mechanism of Ferrous carbonate decomposition during CO2 corrosion of mild steel?

A9: In CO2 corrosion of mild steel, Ferrous carbonate (siderite) forms as a corrosion product. [, , , ] The process involves the initial formation of a colloidal precipitate and an amorphous surface layer, both assumed to be amorphous ferrous carbonate. [] Crystalline siderite subsequently forms within this amorphous layer. The presence of chromium (Cr3+) in the solution can accelerate this process by enhancing the precipitation rate of the colloidal precursor. []

Q9: What factors influence the stability and protectiveness of siderite scales formed during CO2 corrosion?

A10: Several factors influence the formation and stability of siderite scales, including temperature, pH, and steel microstructure. [, , ] Higher temperatures generally lead to faster formation of siderite, although at extremely high temperatures (above 150 °C), iron oxides may become more prevalent. [, ] The presence of acetic acid can dissolve protective Ferrous carbonate films, while methyl diethanolamine (MDEA) can mitigate this effect by increasing pH and reducing the solubility of FeCO3. []

Q10: How does the presence of elemental sulfur affect the corrosion behavior of steel in a CO2 environment?

A11: The presence of elemental sulfur (S) in a CO2 environment significantly influences the corrosion behavior of steel. [] While S can slightly reduce uniform corrosion rates, it simultaneously promotes severe localized corrosion. This localized corrosion is attributed to the self-catalytic action of elemental sulfur on the cathodic reaction of steel corrosion.

Q11: How does the stratigraphic sequence control diagenetic evolution in terrestrial fault basins, particularly regarding Ferrous carbonate?

A12: Stratigraphic sequence plays a crucial role in controlling diagenetic evolution, influencing the formation and distribution of minerals like Ferrous carbonate. [] Different stratigraphic sequence tracts exhibit distinct diagenetic responses. For example, Ferrous carbonate cementation is prevalent in the expanded tract, while a combination of ferrous dolomite cementation, corrosion, and clay mineral cementation characterizes the high tract. [] The original fluid composition and element enrichment patterns within each sequence contribute to these varying diagenetic expressions.

Q12: Does the presence of Ferrous carbonate in mine waste impact its neutralization potential (NP)?

A13: Yes, the presence of ferrous carbonate (siderite) in mine waste can lead to an overestimation of its neutralization potential (NP) when using standard methods like the Sobek method. [] While the standard method considers the total carbonate content, the ferrous iron (Fe2+) in siderite can be oxidized to ferric iron (Fe3+), releasing acidity and potentially counteracting the neutralizing effect of the carbonate.

Q13: Can you elaborate on the environmental impact of Ferrous carbonate disposal in a marine setting?

A14: Disposal of acidic iron effluent containing Ferrous sulfate in seawater leads to complex reactions. [] Initially, the effluent's acidity interacts with seawater's bicarbonate buffer. Subsequently, the dispersed ferrous iron undergoes oxidation and precipitates as ferric hydroxide, causing a noticeable red discoloration in the marine environment. [] While Ferrous carbonate formation is possible, it is unlikely to precipitate significantly due to its limited solubility under typical effluent and seawater conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)